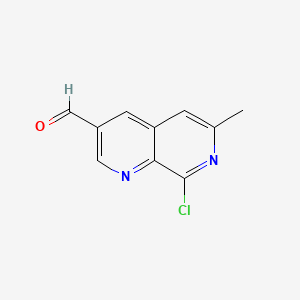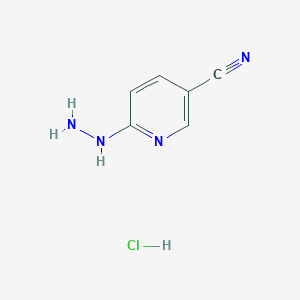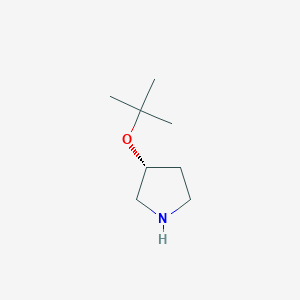![molecular formula C15H14N2O2 B13934513 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 4-methoxybenzyloxy substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine .
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(4-methoxybenzyloxy)pyridine: This compound has a similar structure but with a bromine atom at the 3-position.
4-Methoxyphenylboronic acid: This compound contains a methoxy group and a boronic acid functional group, making it useful in cross-coupling reactions.
Uniqueness
5-(4-Methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure and the presence of the 4-methoxybenzyloxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-[(4-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-2-11(3-5-13)10-19-14-8-12-6-7-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
LNFBCTWYJGGKQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
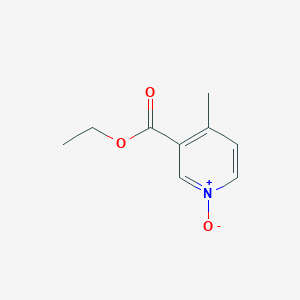
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
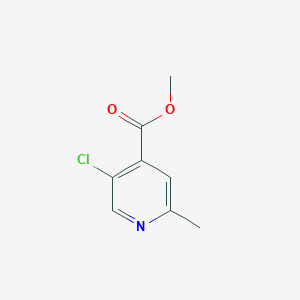

![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
